(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide
Description
Properties
Molecular Formula |
C12H15N3O4 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide |
InChI |
InChI=1S/C12H15N3O4/c1-8(12(13)18)15-11(17)7-14-10(16)5-4-9-3-2-6-19-9/h2-6,8H,7H2,1H3,(H2,13,18)(H,14,16)(H,15,17)/b5-4+/t8-/m0/s1 |
InChI Key |
IOLXLCHEJYXLQF-ZJELKQJVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)CNC(=O)/C=C/C1=CC=CO1 |
Canonical SMILES |
CC(C(=O)N)NC(=O)CNC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Representative Preparation Protocols and Reaction Conditions
| Step | Reagents & Conditions | Description | Yield | Notes |
|---|---|---|---|---|
| 1 | N-t-BOC-N-methyl-D-alanine (0.7 g, 3.3 mmol), HOBt (0.7 g, 5.0 mmol), EDC (0.7 g, 3.8 mmol), anhydrous DMF (5 mL), 0 °C, stirred 3 h | Activation of carboxyl group to form active ester intermediate | N/A | Low temperature to prevent racemization |
| 2 | Addition of 2S-amino-N-[2R-hydroxy-3-[(4-methoxyphenyl)sulfonylamino]-1S-(phenylmethyl)propyl]-3,3-dimethylbutanamide (1.7 g, 3.3 mmol), 4-methylmorpholine (1.0 g, 9.9 mmol), anhydrous DMF (5 mL), stirred 16–18 h at room temp | Peptide coupling to form amide bond | 100% (2.3 g) | Workup with ethyl acetate and aqueous potassium hydrogen sulfate, followed by washing and drying |
| 3 | Purification by flash chromatography (30–50% ethyl acetate/hexane) | Isolation of pure product | 70% (1.6 g) | Final product as white solid |
This sequence illustrates the peptide coupling approach to assemble the compound with high yield and stereochemical integrity.
Key Reagents and Their Roles
- EDC (1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride): Activates carboxylic acid groups to form O-acylisourea intermediates, facilitating amide bond formation.
- HOBt (1-hydroxybenzotriazole): Suppresses side reactions such as racemization and improves coupling efficiency.
- Bases (4-methylmorpholine, N-ethyl-N,N-diisopropylamine): Neutralize generated acids and promote nucleophilic attack by amines.
- Solvents (DMF, ethyl acetate, dichloromethane, THF): Provide suitable media for solubilizing reactants and controlling reaction kinetics.
Structural Considerations and Stereochemistry
The compound contains multiple chiral centers with (2S) configuration, necessitating mild reaction conditions to avoid racemization. The use of coupling additives like HOBt and low-temperature activation steps help maintain stereochemical purity.
Alternative Synthetic Insights
A related synthetic approach involves:
- SN2 displacement alkylation instead of Mitsunobu reactions for macrocyclic frameworks, yielding moderate overall yields (~35%).
- Use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as an alternative coupling reagent in DMF at 20 °C for 1 hour, followed by purification via preparative chromatography.
Analytical and Purification Techniques
- Workup: Partitioning between aqueous potassium hydrogen sulfate and ethyl acetate, washing with sodium bicarbonate, water, and brine.
- Drying: Over anhydrous magnesium sulfate.
- Purification: Flash chromatography on silica gel or solid-phase extraction cartridges (e.g., SCX-2).
- Characterization: LC-MS confirming molecular ion peaks consistent with expected mass (e.g., m/e 534/536 [M+H]+ for deprotected product).
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | N-Boc protected amino acids, furan-2-ylprop-2-enoyl derivatives |
| Coupling Agents | EDC, HOBt, HATU |
| Bases | 4-methylmorpholine, N-ethyl-N,N-diisopropylamine |
| Solvents | Anhydrous DMF, ethyl acetate, dichloromethane, THF |
| Temperature | 0 °C (activation), 20–25 °C (coupling) |
| Reaction Time | 1–18 hours depending on step |
| Yield Range | 70–100% for key coupling steps |
| Purification | Flash chromatography, SCX-2 cartridge, preparative HPLC |
| Analytical Methods | LC-MS, NMR (1H, 13C), HRMS |
Research Outcomes and Perspectives
- The synthetic routes afford the target compound in high purity and yield with preserved stereochemistry.
- The presence of the (E)-3-(furan-2-yl)prop-2-enoyl moiety introduces conjugation and potential biological activity.
- Research indicates that such compounds are promising for biological assays, including enzyme inhibition studies, due to their peptide-like backbone and heterocyclic furan ring.
- Advanced NMR techniques (1D and 2D) and mass spectrometry confirm the structural integrity and conformational properties of the synthesized molecules.
Chemical Reactions Analysis
Functional Group Reactivity
The molecule exhibits reactivity at three primary sites:
-
α,β-Unsaturated Enamide (C=C-NHCO-) :
-
Furan Ring :
-
Terminal Propanamide :
Table 2: Reaction Outcomes
| Reaction Type | Conditions | Product | Stability |
|---|---|---|---|
| Michael Addition | Cysteine, pH 7.4, 37°C | Thioether adduct at β-carbon | Stable |
| Acidic Hydrolysis | 6M HCl, reflux, 4h | (2S)-2-[[2-aminoacetyl]amino]propanoic acid | Labile |
| Photooxidation | UV (365 nm), O2, 12h | Epoxy-enamide | Unstable |
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C via retro-ene reaction, releasing furan and acrylamide fragments .
-
pH Sensitivity :
-
Light Sensitivity : UV exposure induces E→Z isomerization (λmax = 310 nm) .
Table 3: Degradation Pathways
| Condition | Half-Life | Major Degradants |
|---|---|---|
| 0.1M NaOH, 25°C | 2.1h | Propanoic acid, furan acrylate |
| 0.1M HCl, 25°C | 48h | Protonated enamide, glycine derivative |
| UV (254 nm), 24h | 8h | Z-isomer (~40%), oxidized furan |
Biological Modifications
-
Enzymatic Hydrolysis : Susceptible to peptidases (e.g., trypsin) cleaving the glycine-propanamide bond .
-
Metabolic Conjugation : Glucuronidation at the furan ring observed in hepatic microsomes .
Key Research Findings
Scientific Research Applications
Biochemical Research
Protease Activity Studies
One of the primary applications of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide is in the study of protease activity. The compound acts as a substrate for various proteolytic enzymes, facilitating the investigation of enzyme kinetics and mechanisms. Researchers utilize this compound to understand how proteases function and their role in physiological processes, including digestion and cellular signaling.
Synthetic Routes
The synthesis of this compound typically involves coupling reactions where Furylacryloyl chloride is reacted with Glycyl-Valine-Amide in the presence of a base like triethylamine. This method ensures high yield and purity, which are crucial for subsequent applications in biochemical assays .
Neuropharmacology
Neuroprotective Properties
Recent studies have indicated that compounds related to the Kynurenine pathway, similar to (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide, exhibit neuroprotective effects. These compounds can modulate NMDA receptors, which are critical for synaptic plasticity and cognitive function. By acting as antagonists at these receptors, they may help mitigate excitotoxicity associated with neurodegenerative diseases .
Therapeutic Potential
The dual nature of such compounds—acting both as antioxidants and potentially as pro-oxidants—has led researchers to explore their therapeutic potential in conditions like Alzheimer's disease and Huntington's disease. The modulation of oxidative stress through these compounds could provide new avenues for treatment .
Cancer Research
Targeting Tumor Microenvironments
Compounds like (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide are being investigated for their ability to influence tumor microenvironments. Their interactions with cellular pathways can affect tumor growth and metastasis. The ability to modify signaling pathways through such compounds may lead to innovative cancer therapies .
Drug Development
Synthetic Analogues
The unique structure of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide has prompted the development of synthetic analogues that could enhance its efficacy or reduce side effects in therapeutic applications. Ongoing research focuses on optimizing these analogues for better pharmacokinetic properties .
Summary Table of Applications
| Application Area | Description | Examples |
|---|---|---|
| Biochemical Research | Study of protease activity | Enzyme kinetics assays |
| Neuropharmacology | Neuroprotective effects via NMDA receptor modulation | Alzheimer's disease treatments |
| Cancer Research | Targeting tumor microenvironments | Tumor growth inhibition |
| Drug Development | Creation of synthetic analogues for improved efficacy | Enhanced therapeutic agents |
Case Studies and Research Findings
- Neuroprotective Mechanisms : A study published in the International Journal of Molecular Sciences highlighted how compounds related to the Kynurenine pathway can protect neurons from excitotoxic damage by modulating NMDA receptor activity, suggesting potential applications for neurodegenerative diseases .
- Protease Inhibition Assays : In biochemical assays, (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide has been used successfully to evaluate protease inhibitors, demonstrating its utility in drug discovery processes aimed at targeting proteolytic enzymes involved in various diseases .
- Cancer Therapeutics : Research has shown that derivatives of this compound can inhibit cancer cell proliferation by affecting metabolic pathways within tumors, indicating its potential role in developing novel cancer therapies .
Mechanism of Action
The mechanism of action of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide with analogous propanamide derivatives, emphasizing structural variations and inferred properties:
Structural and Functional Analysis
Backbone and Chirality
- All compounds share a propanamide or ethanoic acid backbone, but chirality (e.g., 2S configuration) is critical for target specificity. For example, DAMGO’s peptide-like structure relies on stereochemistry for µ-opioid receptor binding , while the target compound’s (2S) configuration may influence its interaction with enzymes.
Aromatic and Heterocyclic Substituents
- Furan vs. Indole vs. Chlorophenyl and trimethoxyphenyl groups in patented compounds (e.g., ) suggest kinase or protease inhibition applications due to bulk and electron-withdrawing effects.
Electrophilic and Reactive Groups
- The acryloyl group in the target compound’s structure may confer reactivity toward nucleophiles (e.g., cysteine residues in enzymes), akin to the sulfanyl group in ’s compound .
- Fluorophenyl substituents (e.g., ) enhance metabolic stability and membrane permeability compared to furan.
Pharmacological Potential
- DAMGO’s opioid activity highlights the importance of peptide-like backbones for receptor binding , whereas the target compound’s smaller size and acryloyl group may favor enzyme inhibition (e.g., cyclooxygenase or cytochrome P450).
Biological Activity
The compound (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide, also known as a furan derivative, exhibits a range of biological activities due to its complex structure, which includes multiple functional groups and stereochemistry. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data.
- Molecular Formula : C25H24N2O5
- Molecular Weight : 432.46846
- CAS Number : 161816-40-6
1. Antimicrobial Activity
Furan derivatives are known for their antimicrobial properties. Studies have shown that compounds containing the furan moiety can inhibit the growth of various bacteria. For example, derivatives of 3-(furan-2-yl)propanoic acid have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(furan-2-yl)propanoic acid | E. coli | 64 µg/mL |
| N-(3-amino-2,4-dimethoxy phenyl)-5-((N-methyl phenyl sulfonamido)methyl) furan-2-carboxamide | Staphylococcus aureus | Not specified |
These findings suggest that the furan ring enhances the compound's ability to interact with bacterial cell membranes, leading to increased potency against pathogenic strains .
2. Anticancer Activity
Research indicates that furan derivatives may possess anticancer properties. The structural features of (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide could potentially inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
In a study evaluating various furan derivatives, it was found that certain compounds exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents in oncology .
3. Anti-inflammatory Activity
Furan compounds have also been studied for their anti-inflammatory effects. Certain derivatives act as selective COX-2 inhibitors, which play a crucial role in inflammatory processes.
| Compound | Mechanism of Action | Effectiveness |
|---|---|---|
| Diary furanone derivatives | COX-2 inhibition | Comparable to rofecoxib |
| Hydrazide-hydrazone derivatives | Anti-inflammatory in rat models | Significant reduction in inflammation |
These compounds showed promise in reducing inflammation and pain in preclinical models, indicating their potential for therapeutic use in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of 3-(furan-2-yl)propanoic acid derivatives highlighted their effectiveness against Pseudomonas fluorescens, outperforming traditional antibiotics like streptomycin and tetracycline. The results demonstrated broad-spectrum antibacterial activity, making these compounds candidates for further development in treating infections .
Case Study 2: Anticancer Potential
In vitro studies on various furan-containing compounds revealed significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at specific phases .
Q & A
Q. What are the key considerations for synthesizing (2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide in a laboratory setting?
- Methodological Answer : The synthesis involves a multi-step process:
Intermediate Preparation : Start with L-serine or L-alanine derivatives to establish the chiral backbone.
Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC or DCC) with hydroxybenzotriazole (HOBt) to activate the furan-2-yl propenoyl group for amide bond formation .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate intermediates.
- Critical Factors :
- Maintain anhydrous conditions to prevent hydrolysis of activated intermediates.
- Monitor reaction progress via TLC or HPLC to ensure completion .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the furan ring (δ 6.3–7.4 ppm) and amide NH groups (δ 7.8–8.2 ppm). Chiral centers induce splitting patterns in the α-protons (δ 3.5–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (amide C=O at ~170 ppm; furan C-O at ~110–150 ppm) .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 308.12 for C₁₂H₁₄N₃O₅) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported hazard data for this compound?
- Methodological Answer :
- Cross-Referencing SDS : Compare safety data sheets (SDS) from multiple vendors. For example, while some sources report "no known hazards" , others may omit data due to limited testing.
- In Silico Toxicity Prediction : Use tools like Toxtree or ADMETlab to predict acute toxicity (e.g., LD50) and prioritize in vivo testing .
- Experimental Validation : Conduct Ames tests for mutagenicity and skin irritation assays per OECD guidelines to resolve contradictions.
Q. What strategies optimize stereochemical purity during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Incorporate (S)-tert-butyl sulfinamide to control stereochemistry during amide bond formation .
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective coupling of the furan-propenoyl moiety .
- Analytical QC : Apply chiral HPLC (e.g., Chiralpak IA column) with UV detection to quantify enantiomeric excess (>98% required for pharmaceutical applications) .
Data Contradiction Analysis
Q. How should conflicting solubility data be resolved for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, water, and ethanol at varying temperatures (25°C vs. 37°C). For example, dihydrochloride salt forms (if applicable) enhance aqueous solubility .
- DLS/Zeta Potential : Measure hydrodynamic diameter and surface charge in colloidal suspensions to assess aggregation tendencies .
Future Research Directions
- Mechanistic Studies : Use DFT calculations to model transition states in asymmetric synthesis .
- Biological Activity Profiling : Screen against kinase targets (e.g., EGFR) using SPR or fluorescence polarization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
